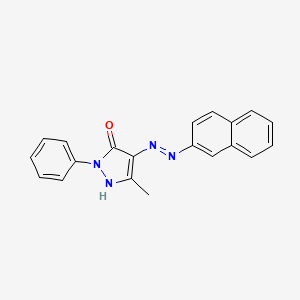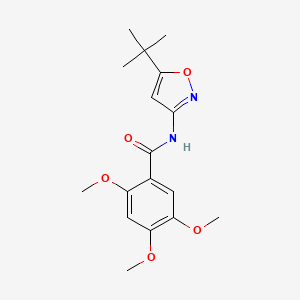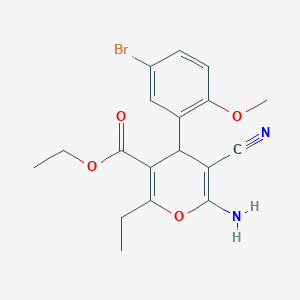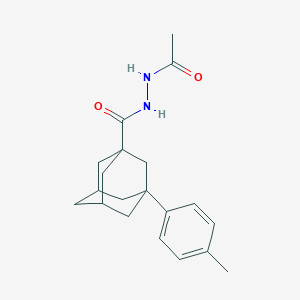![molecular formula C18H25BrN2 B4885337 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine](/img/structure/B4885337.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine
Descripción general
Descripción
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine.
Mecanismo De Acción
The exact mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine is not fully understood. However, it has been reported to act on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been suggested that the compound acts as a partial agonist at dopamine D2 receptors and a serotonin 5-HT1A receptor agonist, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine has several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. Additionally, it has been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine in lab experiments is its potential therapeutic applications. However, there are also several limitations to its use. For example, the compound has been found to exhibit low solubility in water, which may limit its bioavailability. Additionally, the compound has been reported to have poor stability under certain conditions, which may affect its efficacy.
Direcciones Futuras
There are several future directions for the study of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine. One area of research could focus on the development of novel synthetic methods to improve the yield and purity of the compound. Additionally, further studies could investigate the compound's potential applications in the treatment of other neurological disorders. Finally, research could focus on the development of more stable and bioavailable formulations of the compound for use in clinical trials.
Conclusion:
In conclusion, 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine is a chemical compound that has shown promise in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. While there are several advantages to using the compound in lab experiments, there are also limitations to its use. However, with further research, 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine may prove to be a valuable therapeutic agent for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-bromophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2/c19-17-5-2-14(3-6-17)13-20-7-9-21(10-8-20)18-12-15-1-4-16(18)11-15/h2-3,5-6,15-16,18H,1,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSOTLDCGHFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-bromobenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B4885272.png)
![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885280.png)
![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4885284.png)





![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)

![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)